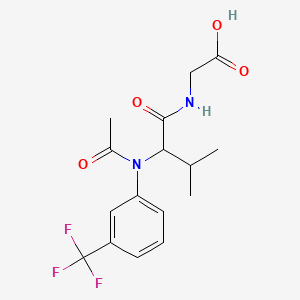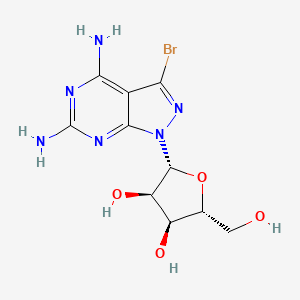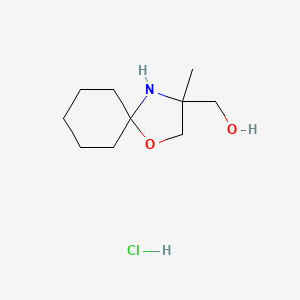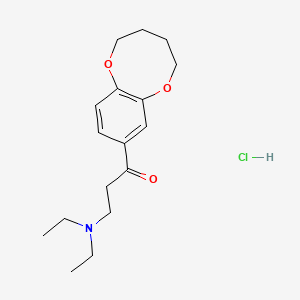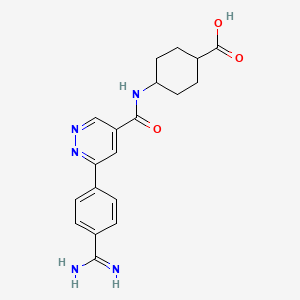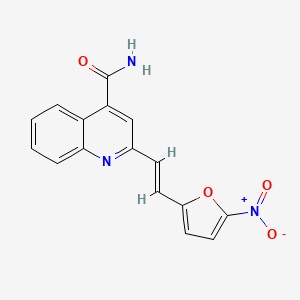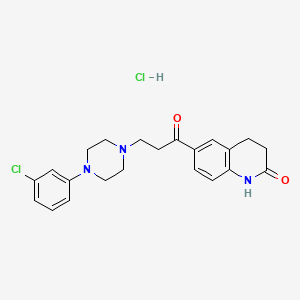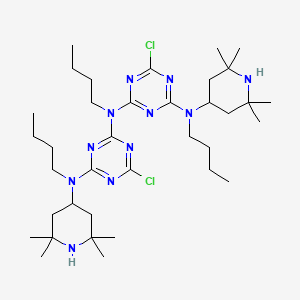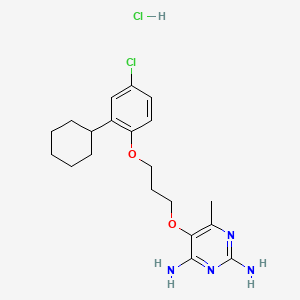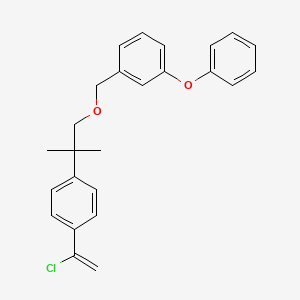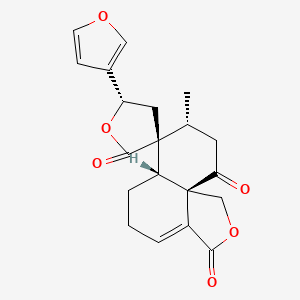
Teuscordinon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teuscordinon is a diterpenoid compound isolated from the plant Teucrium scordium, which belongs to the Lamiaceae family. This compound has garnered interest due to its unique chemical structure and potential biological activities, including antimicrobial, anti-inflammatory, and radioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teuscordinon can be synthesized through various chemical reactions involving the precursor compounds found in Teucrium scordium. The synthetic route typically involves the isolation of the precursor compounds followed by specific chemical reactions to form the desired diterpenoid structure. The reaction conditions often include the use of solvents such as acetone and reagents like chromium trioxide for oxidation reactions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Teucrium scordium using solvents such as ethanol or methanol. The plant material is subjected to processes like maceration, percolation, or Soxhlet extraction to obtain the crude extract, which is then purified using chromatographic techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Teuscordinon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Chromium trioxide is commonly used as an oxidizing agent to convert precursor compounds into this compound.
Reduction: Sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new drugs for treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a natural preservative in cosmetic products.
Mechanism of Action
Teuscordinon exerts its effects through various molecular targets and pathways. It interacts with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Teuscordinon is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
- 6ß-Hydroxyteuscordin
- 2/3-,6/9-Dihydroxyteuscordin
- 6-Ketoteuscordin These compounds share structural similarities with this compound but differ in their functional groups and biological activities .
This compound stands out due to its potent antimicrobial and anti-inflammatory properties, making it a promising candidate for further research and development in various scientific fields .
Properties
CAS No. |
76902-35-7 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5'S,6aS,7R,8R,10aR)-5'-(furan-3-yl)-8-methylspiro[1,5,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione |
InChI |
InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-15H,2,4,7-8,10H2,1H3/t11-,14+,15-,19-,20+/m1/s1 |
InChI Key |
XDLLWFPVEHRTIN-XHMIZYAZSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5 |
Canonical SMILES |
CC1CC(=O)C23COC(=O)C2=CCCC3C14CC(OC4=O)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



